molecular formula C8H8ClFO B1586449 4-Chloro-2-fluorophenetole CAS No. 289039-40-3

4-Chloro-2-fluorophenetole

Cat. No.: B1586449
CAS No.: 289039-40-3
M. Wt: 174.6 g/mol
InChI Key: UHEYQGKTRZGNML-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenetole is a chemical compound with the molecular formula C8H8ClFO. It is a colorless liquid with a sweet, floral odor. This compound is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorophenetole can be synthesized through various methods, including nucleophilic aromatic substitution and Suzuki–Miyaura coupling reactions. The nucleophilic aromatic substitution involves the reaction of 4-chloro-2-fluorotoluene with an appropriate nucleophile under basic conditions . The Suzuki–Miyaura coupling reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluorophenetole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding phenols or reduction to form the corresponding hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strongly basic nucleophiles such as hydroxide ions are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenetoles depending on the nucleophile used.

    Oxidation: Phenolic compounds are formed.

    Reduction: Hydrocarbons are produced.

Scientific Research Applications

4-Chloro-2-fluorophenetole is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorophenetole involves its interaction with specific molecular targets and pathways. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate . This complex then eliminates the leaving group, resulting in the substituted product .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorophenetole
  • 4-Chloro-2-fluorotoluene
  • 4-Chloro-2-fluorophenol

Comparison: 4-Chloro-2-fluorophenetole is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Compared to 2-Chloro-4-fluorophenetole, it has different reactivity and applications due to the position of the substituents . Similarly, 4-Chloro-2-fluorotoluene and 4-Chloro-2-fluorophenol have different functional groups, leading to variations in their chemical behavior and uses .

Properties

IUPAC Name

4-chloro-1-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEYQGKTRZGNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378656
Record name 4-Chloro-2-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-40-3
Record name 4-Chloro-1-ethoxy-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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